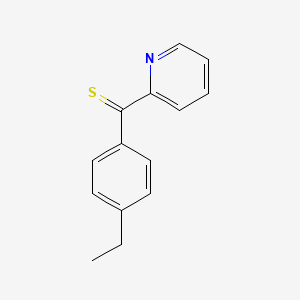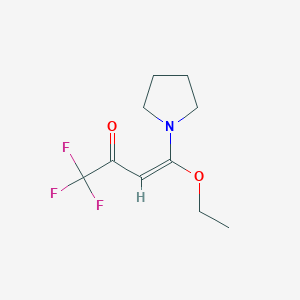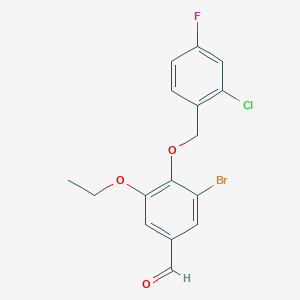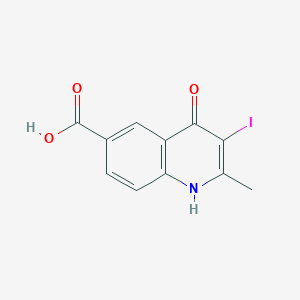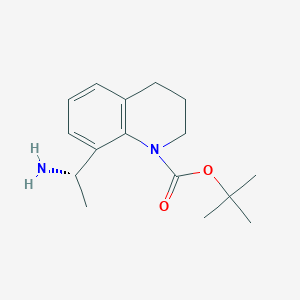![molecular formula C15H16O3 B12997042 (2',6'-Dimethoxy-[1,1'-biphenyl]-3-yl)methanol CAS No. 1349719-01-2](/img/structure/B12997042.png)
(2',6'-Dimethoxy-[1,1'-biphenyl]-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methoxy groups attached to the biphenyl structure, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol typically involves the reaction of 2,6-dimethoxybiphenyl with formaldehyde under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the methanol group is introduced at the 3-position of the biphenyl ring.
Industrial Production Methods
Industrial production of (2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the methoxy groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: 2’,6’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’,6’-Dimethoxybiphenyl.
Substitution: Products depend on the nucleophile used, such as 2’,6’-dimethoxy-[1,1’-biphenyl]-3-ylamine when using an amine nucleophile.
Scientific Research Applications
(2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol is used in various scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. The methoxy groups and the methanol moiety play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
- 2-(Di-t-butylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl
Uniqueness
(2’,6’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both methoxy and methanol groups, which confer distinct chemical properties. These functional groups enhance its reactivity and make it suitable for various applications in research and industry.
Properties
CAS No. |
1349719-01-2 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
[3-(2,6-dimethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H16O3/c1-17-13-7-4-8-14(18-2)15(13)12-6-3-5-11(9-12)10-16/h3-9,16H,10H2,1-2H3 |
InChI Key |
IVJUCVHDQSIZTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


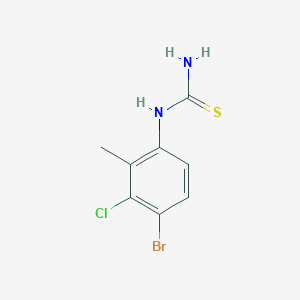
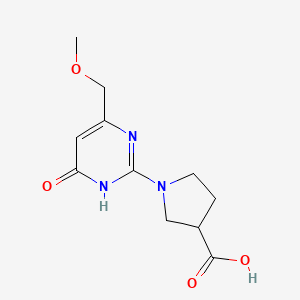
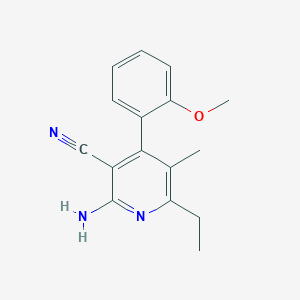
![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B12996988.png)
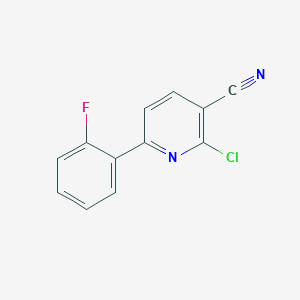

![2-Chloro-1-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12997004.png)
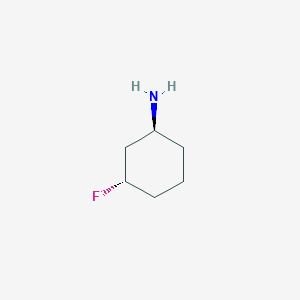
![tert-Butyl 2-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12997015.png)
